Cas no 214290-50-3 (5-Chloro-2-pyrimidinol)
5-Chloro-2-pyrimidinol Chemical and Physical Properties
Names and Identifiers
-
- 5-chloropyrimidin-2-ol
- 2(1H)-PYRIMIDINONE,5-CHLORO-
- 2-Pyrimidinol, 5-chloro- (9CI)
- 5-chloro-1H-pyrimidin-2-one
- 5-Chloro-2-hydroxypyrimidine
- 5-Chloropyrimidin-2-one
- EINECS 259-106-2
- NY 3000
- A7898
- 5-CHLORO-2-PYRIMIDINOL
- CS-W022366
- DTXSID0068947
- MFCD00129723
- FT-0769315
- 5-Chloro-2(1H)-pyrimidinone
- 214290-50-3
- S38KEL5AQR
- AC-4605
- AKOS006274658
- 54326-16-8
- AB03656
- AKOS017344820
- FT-0603727
- W-105643
- AMY1675
- 5-chloropyrimid-2-one
- SCHEMBL2232512
- 2(1H)-Pyrimidinone, 5-chloro-
- 5-Chloropyrimidin-2(1H)-one
- 5-chloro-2-hydroxypyrimidine, AldrichCPR
- NS00033043
- SCHEMBL8616381
- DS-10669
- 5-Chloro-2-hydroxy-pyrimidine
- OCSYCDVQABSEPJ-UHFFFAOYSA-N
- 5-Chloro-2-pyrimidinol
-
- Inchi: 1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
- InChI Key: OCSYCDVQABSEPJ-UHFFFAOYSA-N
- SMILES: ClC1C=NC(NC=1)=O
Computed Properties
- Exact Mass: 129.99300
- Monoisotopic Mass: 129.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5A^2
- XLogP3: 0.1
Experimental Properties
- Density: 1.513
- Refractive Index: 1.632
- PSA: 46.01000
- LogP: 0.83560
5-Chloro-2-pyrimidinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C278335-1g |
5-Chloro-2-pyrimidinol |
214290-50-3 | 1g |
$ 405.00 | 2022-04-28 | ||
| TRC | C278335-2.5g |
5-Chloro-2-pyrimidinol |
214290-50-3 | 2.5g |
$ 645.00 | 2022-04-28 | ||
| TRC | C278335-5g |
5-Chloro-2-pyrimidinol |
214290-50-3 | 5g |
$ 1340.00 | 2022-04-28 | ||
| A2B Chem LLC | AF33099-5g |
2-Pyrimidinol, 5-chloro- (9CI) |
214290-50-3 | 5g |
$262.00 | 2024-04-20 |
5-Chloro-2-pyrimidinol Related Literature
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1. Phenylation of pyrimidinones using diphenyliodonium saltsStig André Jacobsen,Synne R?dbotten,Tore Benneche J. Chem. Soc. Perkin Trans. 1 1999 3265
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2. Regioselectivity in the reactions of aryltri-isopropoxytitanium with pyrimidinones.Frode Rise,Kjell Undheim J. Chem. Soc. Perkin Trans. 1 1985 1997
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3. 515. Substitution reactions of pyrimidine and its 2- and 4-phenyl derivativesB. Lythgoe,L. S. Rayner J. Chem. Soc. 1951 2323
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4. 515. Substitution reactions of pyrimidine and its 2- and 4-phenyl derivativesB. Lythgoe,L. S. Rayner J. Chem. Soc. 1951 2323
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5. Conversion of N-alkyldiisopropylamines into N,N-bis(5-chloro-3-oxo[1,2]dithiol-4-yl)aminesSusana Barriga,Lidia S. Konstantinova,Carlos F. Marcos,Oleg A. Rakitin,Charles W. Rees,Tomás Torroba,Andrew J. P. White,David J. Williams J. Chem. Soc. Perkin Trans. 1 1999 2237
Additional information on 5-Chloro-2-pyrimidinol
5-Chloro-2-pyrimidinol: A Comprehensive Overview
5-Chloro-2-pyrimidinol, also known by its CAS number 214290-50-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The compound's structure consists of a pyrimidine ring with a chlorine substituent at the 5-position and a hydroxyl group at the 2-position, making it a unique member within this chemical family.
The synthesis of 5-Chloro-2-pyrimidinol has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly routes for its synthesis. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the importance of this compound in both academic and industrial settings.
In terms of physical properties, 5-Chloro-2-pyrimidinol exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethanol. Its chemical stability under various conditions has been thoroughly investigated, revealing that it is relatively stable under neutral and mildly acidic conditions but undergoes degradation under strong alkaline or oxidative environments.
The biological activity of 5-Chloro-2-pyrimidinol has been a focal point of recent research efforts. Studies have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Additionally, it has shown selective cytotoxicity against certain cancer cell lines, suggesting its potential role in anticancer drug design.
In the context of drug discovery, 5-Chloro-2-pyrimidinol serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various functional group transformations facilitates its use in constructing libraries of compounds for high-throughput screening. Recent collaborative efforts between academic institutions and pharmaceutical companies have leveraged this compound to explore its potential in targeting specific molecular pathways associated with chronic diseases such as diabetes and neurodegenerative disorders.
The application of computational chemistry techniques has further enhanced our understanding of 5-Chloro-2-pyrimidinol's interactions with biological systems. Molecular docking studies have revealed that this compound can bind effectively to key enzymes involved in inflammatory responses, providing insights into its mechanism of action. Furthermore, quantum mechanical calculations have shed light on its electronic structure, which is crucial for predicting its reactivity in different chemical environments.
In conclusion, 5-Chloro-2-pyrimidinol, with its CAS number 214290-50-3, stands as a testament to the ongoing advancements in chemical research. Its unique properties, coupled with its versatile applications, position it as an essential component in the development of innovative pharmaceuticals and biochemical tools. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medical science and therapeutic interventions.
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